molecular formula C₁₈H₂₁Cl₂NO₇S B1146486 Ethacrynic Acid Mercapturate (Mixture of diastereomers) CAS No. 54546-23-5

Ethacrynic Acid Mercapturate (Mixture of diastereomers)

Cat. No. B1146486
CAS RN: 54546-23-5
M. Wt: 466.33
InChI Key:
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Description

Ethacrynic Acid Mercapturate is a metabolite of Ethacrynic Acid . Ethacrynic Acid, also known as Edecrin, is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure, liver failure, and kidney failure .


Synthesis Analysis

The synthesis of new ethacrynic acid (EA) derivatives containing nitrogen heterocyclic, urea, or thiourea moieties has been reported . These compounds were synthesized via efficient and practical synthetic procedures and were screened for their anti-proliferative activity against different cancer cell lines .


Chemical Reactions Analysis

The chemical reactivity of Michael acceptor of Ethacrynic Acid has been improved by the double modulation of the carboxylic acid moiety and the aromatic ring . This modification has been shown to correlate with the antiproliferative activities of the compounds .

Safety And Hazards

Ethacrynic Acid is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is recommended to call a poison center or doctor .

Future Directions

Ethacrynic Acid has recently emerged as a potential anticancer agent through the approach of drug repositioning . It has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms . Additionally, Ethacrynic Acid has been used as a scaffold for synthesizing a new material, and various derivatives have been synthesized . This highlights the importance of Ethacrynic Acid research and its potential to provide a cost-effective alternative to new drug discovery and development for cancer treatment .

properties

IUPAC Name

(2S)-2-acetamido-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUBZDLDJQLBLZ-TVKKRMFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747717
Record name N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine

CAS RN

54546-23-5
Record name N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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